molecular formula C10H16N2O B1485412 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile CAS No. 2156556-96-4

1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile

Cat. No.: B1485412
CAS No.: 2156556-96-4
M. Wt: 180.25 g/mol
InChI Key: FSODSLMKNKJWIU-NXEZZACHSA-N
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Description

1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile is a compound that features a unique structure combining several functional groups. It consists of a piperidine ring, a nitrile group, and a hydroxyl group that is part of a cyclobutane ring. This compound is of significant interest due to its potential biological activity and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile can be synthesized through a multi-step process involving the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles. This process typically involves the use of β-ketonitriles, carbonyl compounds, and semistabilized pyridinium ylide precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl compounds, and semistabilized pyridinium ylide precursors.

    Biology: Utilized in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles, which are then used to synthesize various stereodefined piperidine-4-carboxylic acids and amino alcohols.

    Medicine: Derivatives of this compound have been tested for their anticancer activity against various cancer cell lines, demonstrating significant antitumor activity.

Mechanism of Action

The mechanism by which 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in the context of its anticancer activity, it may interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to inhibition of cell migration and cell cycle arrest . The presence of the hydroxyl and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile can be compared with other piperidine derivatives:

    Piperidine-4-carbonitrile: Similar structure but lacks the hydroxyl group, which may reduce its biological activity.

    Piperine: A naturally occurring piperidine derivative with significant biological activity, including anticancer properties.

    Evodiamine: Another piperidine derivative with potent anticancer activity.

The uniqueness of this compound lies in its combination of a piperidine ring, a nitrile group, and a hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclobutyl]piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c11-7-8-3-5-12(6-4-8)9-1-2-10(9)13/h8-10,13H,1-6H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODSLMKNKJWIU-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCC(CC2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N2CCC(CC2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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